molecular formula C21H18O3 B1364445 2,5-Bis(benzyloxy)benzaldehyde CAS No. 6109-54-2

2,5-Bis(benzyloxy)benzaldehyde

Cat. No. B1364445
CAS RN: 6109-54-2
M. Wt: 318.4 g/mol
InChI Key: MPNYEOHUDBSABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(benzyloxy)benzaldehyde is a chemical compound with the molecular formula C21H18O3 and a molecular weight of 318.37 . It is a solid substance and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound involves a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents . This leads to a variety of alkyl and aryl substituted benzaldehydes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H18O3/c22-14-19-13-20 (23-15-17-7-3-1-4-8-17)11-12-21 (19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 98 - 100 degrees Celsius .

Scientific Research Applications

1. Chemical Synthesis and Liquid Crystalline Phases

2,5-Bis(benzyloxy)benzaldehyde undergoes selective reduction to produce rearranged phenols, which are significant in the formation of liquid crystalline phases when attached to a polymer backbone. The rearrangement process can be controlled by quenching the intermediate benzyl alkoxide with a weak acid, ensuring the production of specific compounds like 2,5-bis[(4'-(methoxy)benzoyl)oxy]-benzyl alcohol with minimized intramolecular transesterification (Pugh, 2000).

2. Photochromic Properties and Organic Semiconductor Applications

The compound has been used in the synthesis of oligophenyleneimines type pentamers with terminal aldehydes, displaying unique photochromic properties. These properties are significant for applications in organic semiconductors, with the compounds showing variable energy band gap values and potential use in optical and electrochemical applications (M. A. Amado-Briseño et al., 2019).

3. Synthesis of Resorcinols via Ultrasound-Assisted Wittig Reaction

The compound has been involved in the synthesis of 5-alkyl- and 5-alkenyl-resorcinols through ultrasound-assisted Wittig reactions. The process involves subsequent steps like debenzylation and reduction, leading to products of significant interest in various chemical domains (Liqiang Wu et al., 2009).

4. Polymorphism in Organic Synthesis

The compound is a precursor in the synthesis of amphiphilic BODIPYs, with its polymorphic behavior being characterized by various analytical techniques. The identification of polymorphs and their thermal behavior is crucial for tailoring materials for specific applications (C. T. Arranja et al., 2014).

5. Catalysis in Oxidation Reactions

This compound derivatives have been utilized as catalysts in the oxidation of alcohols to compounds like benzaldehyde, benzoic acid, and cyclohexanone. The catalytic properties of these derivatives are significant for producing valuable chemicals for various industries (Xian‐Ying Shi & Junfa Wei, 2005).

Safety and Hazards

The safety information for 2,5-Bis(benzyloxy)benzaldehyde includes several hazard statements: H302, H312, H332 . These indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These statements provide guidance on how to handle the substance safely .

Relevant Papers There are several peer-reviewed papers related to this compound . These papers discuss its synthesis, properties, and applications in various chemical reactions .

properties

IUPAC Name

2,5-bis(phenylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-14-19-13-20(23-15-17-7-3-1-4-8-17)11-12-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNYEOHUDBSABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393368
Record name 2,5-Bis(benzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6109-54-2
Record name 2,5-Bis(benzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an N,N-dimethylformamide (100 mL) solution of 2,5-dihydroxybenzaldehyde (10.0 g, 72.4 mmol) were added sodium hydride (5.79 g, 145 mmol) and benzyl bromide (18.9 mL, 159 mmol) at 0° C., which was stirred at room temperature for 24 hours. Water was added to the reaction solution at 0° C. followed by extraction with ethyl acetate. The organic layer was washed with water and sat. NaCl, followed by drying over anhydrous magnesium sulfate and filtering. The filtrate was concentrated under a reduced pressure and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=4:1) to obtain the title compound (17.6 g, 76%) as a white solid.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(benzyloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Bis(benzyloxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Bis(benzyloxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2,5-Bis(benzyloxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2,5-Bis(benzyloxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2,5-Bis(benzyloxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.